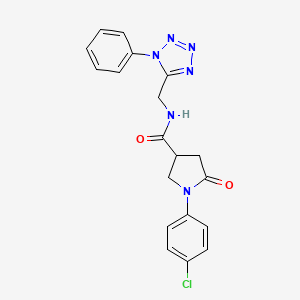![molecular formula C13H17N3O2S B2448559 4-メチル-N-{2-[2-(1H-ピラゾール-1-イル)エトキシ]エチル}チオフェン-2-カルボキサミド CAS No. 2034300-92-8](/img/structure/B2448559.png)
4-メチル-N-{2-[2-(1H-ピラゾール-1-イル)エトキシ]エチル}チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a methylthiophene carboxamide group
科学的研究の応用
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound might be used in the development of new materials with specific properties .
作用機序
Target of Action
The primary target of the compound, also known as N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound forms a strong hydrogen bond with SDH . This interaction can influence the enzyme’s activity, potentially altering energy production within the cell.
Pharmacokinetics
Similar compounds with a pyrazole ring structure are known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives, thiophene derivatives, and carboxamide-containing molecules. Examples include:
- 1H-pyrazole-1-carboxamide
- 2-ethylthiophene-3-carboxamide
- N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide .
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJXQCXCOTLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)


![1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2448492.png)


![(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2448496.png)


